Compound Description: This compound is a novel insecticide that effectively controls invertebrate pests. [, , ] It is formulated into solid forms to enhance its efficacy and practicality.
Compound Description: This compound, identified through screening the "malaria box" chemical library, exhibits potent anti-staphylococcal and anti-biofilm properties against both methicillin-resistant and methicillin-sensitive Staphylococcus aureus strains. [] While showing strong bactericidal effects against biofilms, it also displays cytotoxicity against human keratinocytes and endothelial cells.
Compound Description: This compound demonstrated the most potent bactericidal activity against Staphylococcus aureus , including methicillin-resistant strains, amongst a series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides. [] It exhibited a rapid, concentration-dependent bactericidal effect, significantly reducing bacterial counts.
Compound Description: This salicylanilide-based peptidomimetic exhibited a broad spectrum of activity against various bacterial species, including Staphylococcus aureus, Enterococcus faecalis, Mycobacterium tuberculosis, and M. smegmatis. [] Its activity was comparable to standard antibiotics, and it exhibited microbicidal properties.
Compound Description: As a salicylanilide-based peptidomimetic, this compound showed broad-spectrum activity against a variety of bacterial species, comparable to standard antibiotics. [] Its activity profile included Staphylococcus aureus, Enterococcus faecalis, Mycobacterium tuberculosis, and M. smegmatis.
Compound Description: This compound is a synthetic, selective NF-κB inhibitor. In a rat model of pulmonary arterial hypertension (PAH), IMD-0354 prevented an increase in right ventricular pressure and suppressed the proliferation of pulmonary arterial smooth muscle cells. [] The compound also showed in vitro inhibition of p65 translocation to the nucleus, suggesting its potential as a therapeutic tool for PAH.
Compound Description: This compound is a high-affinity CXCR3 antagonist with a rigid, elongated structure containing two basic groups. It exhibits potent inhibitory activity against CXCR3-mediated chemotaxis. [] VUF11211 is believed to bind to an allosteric site on CXCR3, distinct from the chemokine binding site.
Compound Description: NBI-74330 is a potent and selective CXCR3 antagonist belonging to the T487 small molecule series. [] It effectively inhibits CXCR3 ligand binding and various CXCR3-mediated functional responses, including chemotaxis. Its high selectivity for CXCR3 makes it a promising candidate for treating inflammatory diseases.
Compound Description: This compound is a potent, selective, and orally available inhibitor of human cathepsin S. [] JNJ 10329670 exhibits immunosuppressive properties by blocking the presentation of antigens by antigen-presenting cells to CD4+ T cells.
Compound Description: This compound is a selective κ-opioid receptor antagonist with a long duration of action. [] Its prolonged antagonist effect is attributed to its ability to activate c-Jun N-terminal kinase (JNK) 1.
Compound Description: This compound is a selective κ-opioid receptor antagonist with a prolonged duration of action, linked to its ability to activate JNK1. [] This property makes it a valuable tool for studying the role of κ-opioid receptors in vivo.
Compound Description: Classified as a selective κ-opioid receptor antagonist, this compound displays a prolonged duration of action, attributed to its capacity to activate JNK1. []
Compound Description: This compound acts as a selective κ-opioid receptor antagonist and is known for its exceptionally long duration of action. [] This extended duration of action is linked to its capacity to activate JNK1, making it a valuable tool for studying the role of κ-opioid receptors in vivo.
Compound Description: JDTic is a selective κ-opioid receptor antagonist known for its extended duration of action, which is attributed to its ability to activate JNK1. [] This long-lasting effect makes it a useful tool for investigating the physiological roles of κ-opioid receptors.
Compound Description: This compound, also known as Zykadia, is an anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of ALK-positive lung cancer. [] It exhibits antitumor activity by selectively inhibiting ALK, a tyrosine kinase receptor involved in cell growth and proliferation.
Compound Description: This compound is a complex molecule incorporating a 1,3,4-oxadiazole ring system and a pyrazolone moiety. [] While the specific biological activity of this particular compound wasn't detailed in the study, its synthesis and characterization suggest it was part of a broader effort to explore novel heterocyclic compounds for potential medicinal applications.
Compound Description: This compound is identified as an MDM2 inhibitor, suggesting its potential in cancer treatment. [] MDM2 negatively regulates the tumor suppressor protein p53, and inhibiting MDM2 can lead to p53 activation and induction of apoptosis in cancer cells.
Compound Description: This compound is a potent and selective FLT3 inhibitor, suggesting its potential in treating cancers with FLT3 mutations. [] FLT3 is a receptor tyrosine kinase often mutated in acute myeloid leukemia, and inhibiting its activity can suppress the growth of leukemia cells.
Compound Description: This compound is an insecticide that disrupts insect growth and development. [] It likely acts on a specific molecular target within insects, leading to their death or inability to reproduce.
Compound Description: This compound exhibits insecticidal properties, effectively controlling insect populations. [] Its mechanism of action likely involves interfering with essential physiological processes in insects, leading to their death.
Compound Description: This compound exhibits potent insecticidal activity, effectively controlling insect populations. [] It likely targets a specific molecular pathway essential for insect survival or development, ultimately leading to their death.
Compound Description: This compound is a potent insecticide that disrupts insect growth and development, effectively controlling insect populations. [] It likely acts on a specific molecular target within insects, ultimately leading to their death or an inability to reproduce.
Compound Description: This compound is an insecticide that effectively controls insect populations. [] Its mechanism of action likely involves disrupting essential physiological processes in insects, leading to their death.
Compound Description: This compound is a potent insecticide, effectively controlling insect populations by disrupting their growth and development. [] It likely acts on a specific molecular target within insects, leading to their death or inhibiting their ability to reproduce.
Compound Description: This compound exhibits potent insecticidal properties, effectively controlling insect populations by interfering with their essential physiological processes. [] This interference ultimately leads to the death of the target insects.
Compound Description: This compound is an insecticide that effectively controls insect populations by disrupting their growth and development. [] Its mechanism of action likely targets a specific molecular pathway in insects, ultimately causing their death or inhibiting their ability to reproduce.
Compound Description: This compound exhibits strong insecticidal properties, effectively controlling insect populations. [] Its mechanism of action likely disrupts essential physiological processes in insects, leading to their death.
Compound Description: INCB9471 is a potent and selective noncompetitive CCR5 antagonist, demonstrating efficacy in reducing viral load in phase I and II clinical trials for HIV-1 infection. [] It effectively inhibits macrophage inflammatory protein-1β-induced monocyte migration and infection of peripheral blood mononuclear cells by various R5-HIV-1 strains.
Compound Description: SCH-D, also known as vicriviroc, is a CCR5 antagonist investigated for its potential as an HIV-1 treatment. [] It binds to CCR5, preventing HIV-1 from entering and infecting immune cells. Despite showing promise in clinical trials, its development was halted due to safety concerns.
Compound Description: Aplaviroc, also known as 873140, is a CCR5 antagonist investigated as a potential HIV-1 treatment. [] It binds to CCR5, blocking the entry of HIV-1 into host cells. While showing initial promise, its development was discontinued due to safety concerns and limited efficacy in clinical trials.
Compound Description: Maraviroc, or UK427857, is a CCR5 antagonist and the first-in-class CCR5 inhibitor approved for treating HIV-1 infection. [] It binds to CCR5, preventing HIV-1 from entering and infecting immune cells, offering a novel approach to HIV therapy.
Compound Description: CCT196969 is a pan-RAF inhibitor that targets all three isoforms of RAF kinases (ARAF, BRAF, and CRAF), essential components of the MAPK signaling pathway. [] By inhibiting RAF, CCT196969 disrupts the MAPK pathway, which plays a crucial role in regulating cell growth, proliferation, and survival.
Compound Description: LY3009120 is a pan-RAF inhibitor targeting all isoforms of RAF kinases, essential components of the MAPK signaling pathway. [] Its inhibitory activity disrupts the MAPK pathway, a critical regulator of cell growth, proliferation, and survival. This property makes LY3009120 a potential therapeutic agent for cancers driven by aberrant MAPK signaling.
Compound Description: MLN2480 is a pan-RAF inhibitor targeting all RAF kinase isoforms (ARAF, BRAF, and CRAF), essential components of the MAPK signaling pathway. [] Inhibiting RAF disrupts the MAPK pathway, a critical regulator of cell growth, proliferation, and survival, making MLN2480 a potential therapeutic for cancers driven by aberrant MAPK signaling.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.